molecular formula C23H27FN4O4 B2573552 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide CAS No. 896343-79-6

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide

Cat. No. B2573552
CAS RN: 896343-79-6
M. Wt: 442.491
InChI Key: MKBACFMYQLCLDS-UHFFFAOYSA-N
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Description

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C23H27FN4O4 and its molecular weight is 442.491. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Flubendiamide Insecticide

Flubendiamide, a compound with a unique chemical structure, has been identified as highly effective against lepidopterous pests, including resistant strains. Its novel mode of action and safety for non-target organisms make it a promising agent for insect resistance management and integrated pest management programs (Masanori Tohnishi et al., 2005).

Orexin-1 Receptor and Binge Eating

Research into the orexin (OX) system, specifically the effects of selective OX1R antagonists, suggests significant roles in compulsive food consumption and binge eating behaviors. This area of study indicates potential pharmacological treatments for eating disorders with a compulsive component (L. Piccoli et al., 2012).

18F-Labeling for CCR1 Antagonists

The development of 18F-labeled nonpeptide CCR1 antagonists showcases the application of radiochemistry in studying receptor-ligand interactions and potential therapeutic targets. This research contributes to the understanding of inflammatory processes and their modulation (P. Mäding et al., 2006).

Neurochemical Studies

Investigations into pyridobenzoxazepine and pyridobenzothiazepine derivatives have highlighted their potential as central nervous system agents, with studies focusing on their affinities for D2, D1, 5-HT2, and cholinergic receptors. Such research aids in the development of new treatments for psychiatric disorders (J. Liégeois et al., 1994).

Antiviral and Antimicrobial Agents

The synthesis and biological activity of 2′-Fluoro-D-arabinofuranosylpyrazolo[3,4-d]pyrimidine nucleosides against viruses like human cytomegalovirus and hepatitis B virus, as well as their non-cytotoxic nature in human tumor-cell lines, underscore the significance of chemical compounds in developing antiviral and antimicrobial therapies (A. T. Shortnacy-fowler et al., 1999).

properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-27-8-10-28(11-9-27)19(16-6-7-20-21(12-16)32-15-31-20)14-26-23(30)22(29)25-13-17-4-2-3-5-18(17)24/h2-7,12,19H,8-11,13-15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBACFMYQLCLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2F)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.